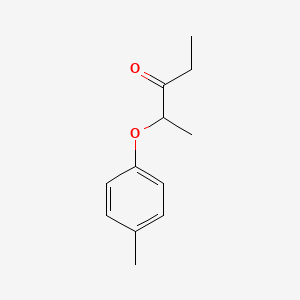

2-(P-tolyloxy)pentan-3-one

Description

2-(p-Tolyloxy)pentan-3-one is a ketone derivative featuring a pentan-3-one backbone substituted with a p-tolyloxy group (a methyl-substituted phenoxy moiety). The p-tolyloxy group is electron-rich due to the methyl substituent, which may influence reactivity, stability, and intermolecular interactions compared to other substituents .

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(4-methylphenoxy)pentan-3-one |

InChI |

InChI=1S/C12H16O2/c1-4-12(13)10(3)14-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |

InChI Key |

DRCDLABWSDTWGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)OC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(P-tolyloxy)pentan-3-one typically involves the reaction of p-cresol with 3-pentanone under specific conditions. One common method is the Williamson ether synthesis, where p-cresol is deprotonated using a strong base such as sodium hydride, followed by the reaction with 3-pentanone . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 2-(P-tolyloxy)pentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Various substituted ethers

Scientific Research Applications

2-(P-tolyloxy)pentan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(P-tolyloxy)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form hydrogen bonds and participate in van der Waals interactions, influencing its reactivity and stability . The presence of the p-tolyloxy group enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Thioether and Amine Derivatives

2-(Benzylthio)pentan-3-one (CAS: 117139-61-4) and 2-(pyrrolidin-1-yl)pentan-3-one (CAS: 97073-16-0) highlight the impact of sulfur and nitrogen substituents. The pyrrolidinyl derivative introduces basicity, which could enable coordination chemistry or biological activity, as seen in the cholinesterase inhibitor BW284c51 (1,5-bis(4-allyldimethylammoniumphenyl)-pentan-3-one dibromide) .

Analysis of Aryloxy-Substituted Pentan-3-one Derivatives

Aryloxy-substituted compounds, such as (E)-6,7-bis(p-Tolyloxy)hept-5-en-1-ol (3r) and (E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (4g) , demonstrate high synthetic yields (64–82%) and solid-state formation, attributed to π-π stacking and hydrogen bonding . The iodobenzoate ester in 4g introduces electrophilic sites for further functionalization, a strategy less feasible in selenium or thioether analogs due to weaker leaving groups .

Data Tables Summarizing Key Properties

Table 1: Comparison of Pentan-3-one Derivatives

Research Findings and Implications

Substituent Effects on Yield : Aryloxy groups (e.g., p-tolyloxy) enhance reaction efficiency (yields >60%) compared to selanyl derivatives (40–50%), likely due to improved stabilization of reactive intermediates .

Physical State Trends : Aryloxy and iodobenzoate derivatives form amorphous solids, whereas selanyl and thioether analogs are oils, suggesting substituent polarity and molecular weight influence crystallinity .

Functionalization Potential: The iodobenzoate group in 4g enables further derivatization (e.g., cross-coupling), a feature absent in non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.